4,5,6-Trifluoro-2,3-dihydroinden-1-one
Description
4,5,6-Trifluoro-2,3-dihydroinden-1-one is a fluorinated derivative of 2,3-dihydroinden-1-one, a bicyclic ketone with a partially saturated indene backbone.
Properties
IUPAC Name |
4,5,6-trifluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-6-3-5-4(1-2-7(5)13)8(11)9(6)12/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTLSFSNTNJKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C(=C21)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260010-30-7 | |
| Record name | 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trifluoro-2,3-dihydroinden-1-one typically involves the fluorination of 2,3-dihydroinden-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trifluoro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or ethers.
Scientific Research Applications
4,5,6-Trifluoro-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5,6-Trifluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Analogs
Substituent Effects
Physicochemical Data
Notes:
Acetylcholinesterase (AChE) Inhibition
- Donepezil : Binds reversibly to AChE via π-alkyl and hydrogen-bond interactions (e.g., with CYS:172 and TYR:326) .
- Fluorinated Analogs: Fluorine’s electronegativity may strengthen dipole interactions with AChE’s active site. For example, MAO-B inhibitors with fluorinated indanone units show enhanced π–σ interactions with residues like LEU:171 .
- 4,5,6-Trifluoro : Predicted to exhibit higher binding affinity than difluoro analogs due to increased electron withdrawal and steric complementarity.
Anticancer and Cytotoxic Activity
Kinetic and Metabolic Profiles
- Donepezil : Half-life = 70 h; 96% protein binding .
Biological Activity
4,5,6-Trifluoro-2,3-dihydroinden-1-one is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies that highlight its significance in drug development.
Synthesis
The synthesis of this compound typically involves the use of trifluoromethylation techniques. Various methods have been documented for the preparation of similar indanone derivatives, demonstrating a broad range of biological activity. For instance, hydrogenation processes followed by cyclization have been employed to yield saturated derivatives that exhibit significant inhibitory effects on cholinesterases and amyloid beta self-assembly .
Anticholinesterase Activity
One of the notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from indanone structures have shown promising IC50 values indicating strong inhibitory potential against these enzymes. For example, certain derivatives exhibited IC50 values as low as 14.8 nM for AChE inhibition .
Amyloid Beta Inhibition
In addition to cholinesterase inhibition, studies have indicated that this compound derivatives can inhibit amyloid beta (Aβ) aggregation. This property is particularly relevant in the context of Alzheimer's disease research, where Aβ accumulation is a hallmark feature. The ability to disrupt Aβ self-assembly suggests potential therapeutic applications in neurodegenerative diseases .
Cytotoxicity and Antiproliferative Effects
Recent investigations into the cytotoxic effects of trifluoromethylated compounds have shown that certain derivatives can exhibit antiproliferative activity against cancer cell lines while maintaining low cytotoxicity towards normal cells. For example, fluorinated derivatives have been recognized for their ability to inhibit chronic myeloid leukemia cell line K-562 with minimal adverse effects on healthy cells .
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Cholinesterase Inhibition : A study demonstrated that various synthesized indanone derivatives showed significant inhibition against AChE and BuChE with varying degrees of potency.
- Anticancer Properties : Another study highlighted the anticancer potential of trifluoromethylated compounds with specific emphasis on their low cytotoxicity while effectively targeting cancer cell lines .
- Neuroprotective Effects : Research has also pointed towards neuroprotective effects attributed to the inhibition of Aβ aggregation by these compounds, suggesting a dual role in both cognitive protection and cholinergic function enhancement .
Data Table: Biological Activities of this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
